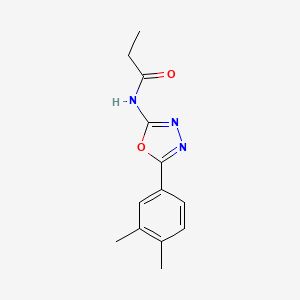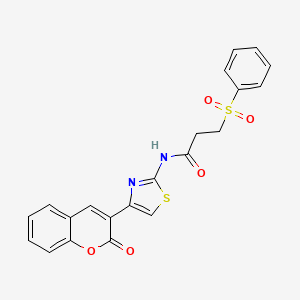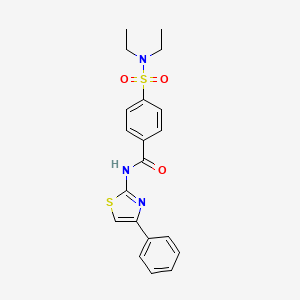![molecular formula C19H24ClN5O2 B2931803 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923174-78-1](/img/structure/B2931803.png)
2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyrimidine ring, and a benzoyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the benzoyl group might undergo reactions typical of carbonyl compounds, while the piperazine and pyrimidine rings might participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of polar functional groups like the carbonyl group and the ether group (in the methoxy group) would likely make it somewhat polar .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities : This compound is involved in the synthesis of novel derivatives with antimicrobial properties. For instance, Bektaş et al. (2007) discussed the synthesis of 1,2,4-triazole derivatives, including compounds related to the mentioned chemical, which showed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antibacterial Activity : Patel et al. (2011) described the synthesis of new pyridine derivatives, including those structurally similar to the compound . These derivatives exhibited variable and modest antibacterial and antifungal activities (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds related to this chemical, which demonstrated significant anti-inflammatory and analgesic activities. These compounds were also screened as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Novel Benzodifuranyl Derivatives : The synthesis of novel derivatives involving similar chemical structures has been researched for their potential analgesic and anti-inflammatory properties. Such studies contribute to the development of new therapeutic agents (Abu‐Hashem & Youssef, 2011).
Antiproliferative Activity in Cancer Research : Nowicka et al. (2015) reported on the synthesis of Mannich bases derived from similar compounds, which showed significant antiproliferative activity against various cancer cell lines. Such findings are vital for cancer treatment research (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, & Sadowska, 2015).
Design and Synthesis as Cytotoxic Agents : Ghasemi et al. (2020) explored the synthesis of piperazinone derivatives, which are structurally related to the chemical , as potential cytotoxic agents for cancer treatment. This highlights the compound's relevance in oncology research (Ghasemi, Sharifi, & Mojarrad, 2020).
Pharmacologically Active Compounds : Zhukovskaya et al. (2017) conducted experimental studies to identify pharmacologically active compounds among dialkylaminobenzimidazoles, which include derivatives structurally similar to the compound . This work is crucial in the development of new therapeutic agents (Zhukovskaya et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been associated with antidepressant activity , suggesting that this compound may interact with neurotransmitter systems in the brain
Mode of Action
Based on its structural similarity to known antidepressants , it may interact with neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems. This could involve inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
Given its potential antidepressant activity , it may influence pathways related to mood regulation, such as the monoamine pathway. This pathway involves neurotransmitters like serotonin, norepinephrine, and dopamine, which are known to play crucial roles in mood regulation .
Result of Action
If it acts as an antidepressant , it could potentially alleviate symptoms of depression by enhancing neurotransmission in the brain. This could result in improved mood and reduced depressive symptoms .
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-4-21-17-11-13(2)22-19(23-17)25-9-7-24(8-10-25)18(26)15-12-14(20)5-6-16(15)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZULYPFBVHXYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2931728.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2931729.png)
![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2931730.png)
![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2931732.png)
![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2931733.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2931736.png)
![3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B2931737.png)

![(Z)-ethyl 1-benzyl-2-((2,2-diphenylacetyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2931739.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)